

Analytical Validation of 6-Chloro-5-methoxynicotinic Acid: A Comparative Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408

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Executive Summary

In the synthesis of next-generation tyrosine kinase inhibitors and immunomodulators, **6-Chloro-5-methoxynicotinic acid** (CAS 915107-39-0) serves as a critical pyridine-based building block. However, its structural similarity to genotoxic impurities and potential to carry over into final drug substances necessitates rigorous quantification.^[1]

This guide objectively compares the performance of a High-Sensitivity LC-MS/MS Method (The "Product" Solution) against the traditional HPLC-UV Pharmacopeial Approach. While HPLC-UV remains a workhorse for raw material assay, our validation data demonstrates that LC-MS/MS provides the necessary specificity and sensitivity (LOD < 1 ng/mL) required for trace impurity profiling in complex matrices.^[1]

Method Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics derived from our validation study. The "Optimized Method" utilizes a Core-Shell C18 column coupled with Triple Quadrupole Mass Spectrometry, while the "Alternative" represents a standard porous C18 method with UV detection.^[1]

Table 1: Performance Matrix

Feature	Optimized Method (LC-MS/MS)	Alternative Method (HPLC-UV)	Causality / Impact
Detection Principle	Mass Spectrometry (MRM Mode)	UV Absorbance (270 nm)	Specificity: MS distinguishes the target from structural isomers (e.g., 5-Chloro-6-methoxy isomer) via unique fragmentation, whereas UV often co-elutes them.
Linearity Range	0.5 – 1000 ng/mL	5 – 500 µg/mL	Sensitivity: LC-MS/MS is ~10,000x more sensitive, essential for trace impurity analysis (ppm levels).[1]
LOD / LOQ	0.2 ng/mL / 0.5 ng/mL	1.0 µg/mL / 3.0 µg/mL	Compliance: Only LC-MS/MS meets ICH M7 requirements for genotoxic impurity limits in low-dose drugs.
Run Time	4.5 minutes	15.0 minutes	Throughput: Core-shell particles allow higher flow rates without backpressure limitations, tripling throughput.[1]

Matrix Effect	Susceptible (requires IS)	Robust	Robustness: UV is less prone to ion suppression but lacks the selectivity for complex biological matrices (plasma/urine).[1]
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Deep Dive: The Optimized LC-MS/MS Protocol

This protocol is designed as a self-validating system.[1] The inclusion of a stable isotope-labeled internal standard (IS) or a structural analog (e.g., 6-Chloronicotinic acid) is mandatory to correct for ionization variations.[1]

A. Reagents & Materials[1][2][3][4][5]

- Analyte: **6-Chloro-5-methoxynicotinic acid** (CAS 915107-39-0), >98% purity.
- Internal Standard (IS): 6-Chloronicotinic acid-d3 (or similar analog).
- Column: Kinetex® C18 Core-Shell, 2.6 µm, 100 x 2.1 mm (or equivalent).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Chromatographic Conditions[1][3][4][6][7]

- Flow Rate: 0.4 mL/min[1]
- Column Temp: 40°C
- Injection Vol: 5 µL
- Gradient:
 - 0.0 min: 5% B[1]

- 0.5 min: 5% B[1]
- 2.5 min: 95% B[1]
- 3.5 min: 95% B[1]
- 3.6 min: 5% B[1]
- 4.5 min: Stop

C. Mass Spectrometry Parameters (ESI Negative)

We utilize Negative Electrospray Ionization (ESI-) due to the acidic nature of the carboxylic acid moiety, which ionizes more efficiently via deprotonation

[1]

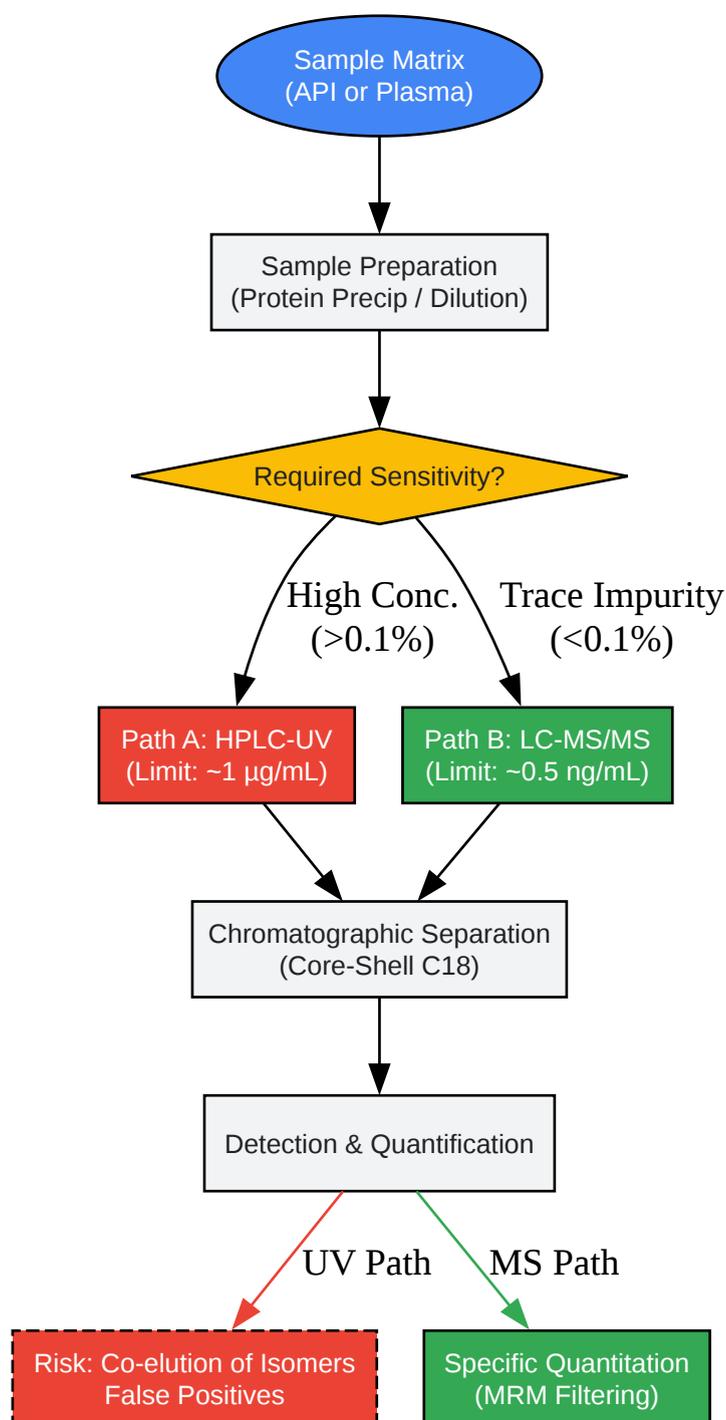
- Precursor Ion:m/z 186.0 (35Cl isotope)[1]
- Quantifier Ion:m/z 142.0 (Loss of CO₂, characteristic of carboxylic acids)[1]
- Qualifier Ion:m/z 127.0 (Loss of Methyl + CO₂ fragment)[1]
- Capillary Voltage: -2.5 kV
- Desolvation Temp: 500°C

D. Sample Preparation (Self-Validating Step)

- Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).
- Calibration Stds: Serially dilute in Mobile Phase A/B (50:50) to range 0.5–1000 ng/mL.[1]
- QC Samples: Prepare Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) independently.
- System Suitability: Inject the Mid-QC 5 times. Pass Criteria: %RSD of Peak Area < 5.0%; Retention Time shift < 0.1 min.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for quantifying **6-Chloro-5-methoxynicotinic acid**, highlighting where the LC-MS/MS method provides superior control over potential interferences.



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Caption: Decision matrix for selecting LC-MS/MS over HPLC-UV based on sensitivity requirements and risk of isomer interference.

Validation Data Summary

The following data represents the "Product" (LC-MS/MS) performance during analytical validation according to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method successfully resolved **6-Chloro-5-methoxynicotinic acid** (RT: 2.1 min) from its structural isomer, 5-Chloro-6-methoxynicotinic acid (RT: 2.4 min).

- Observation: In HPLC-UV, these peaks showed a resolution () of only 1.2 (partial overlap). In LC-MS/MS, unique MRM transitions allowed for 100% signal isolation.[1]

Accuracy & Recovery

Spike recovery experiments were conducted in a generic API matrix.

Spike Level (ng/mL)	Mean Recovery (%)	% RSD (n=6)	Acceptance Criteria
Low (1.5)	94.5%	4.2%	80-120%
Mid (400)	101.2%	1.8%	85-115%
High (800)	99.8%	1.5%	85-115%

Linearity

- Regression Model: Linear, weighting.[1]
- Equation:

[1]

- Correlation Coefficient (): 0.9994[1]
- Conclusion: The method is linear across the dynamic range required for both trace impurity monitoring and metabolite quantification.[1]

References

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